Direct red 23
Overview
Description
Direct Red 23, also known as C.I. This compound, is a synthetic azo dye widely used in various industries. It is characterized by its vivid red color and is primarily used for dyeing textiles, particularly cotton and other cellulosic fibers. The compound is known for its excellent solubility in water and its ability to produce bright and fast colors.
Mechanism of Action
Target of Action
Direct Red 23 (DR23) is a diazo dye that is widely used in various industries, especially the textile industry . The primary targets of DR23 are the sulfonic groups of the anionic dye .
Mode of Action
The mode of action of DR23 involves electrostatic interaction between the sulfonic groups of the anionic dye and the positive surface charge of the adsorbent . This interaction allows DR23 to be adsorbed and subsequently degraded.
Biochemical Pathways
The degradation of DR23 is carried out by Ziziphus mauritiana peroxidases . The degradation starts with the 1-Hydroxybenzotriazole radical attack on the carbon atom of the phenolic ring bearing azo linkage, converting it into a cation radical. This radical then undergoes a nucleophilic attack by a water molecule, resulting in the cleavage of the chromophore via symmetric and asymmetric cleavage pathways . The intermediates undergo spontaneous removal of nitrogen, deamination, and oxidation reactions to produce maleic acid as the final degradation product .
Result of Action
The result of DR23’s action is the degradation of the dye, leading to the production of colorless aromatic amines . These reductive cleavage products are known to be potent carcinogens .
Action Environment
The efficiency of DR23’s action is influenced by various environmental factors. For instance, the pH of the solution has a significant effect on the adsorption efficiency, with the highest percentage of DR23 dye removal observed at pH 2 . Additionally, the initial dye concentration also considerably affects the decolorization efficiency .
Biochemical Analysis
Biochemical Properties
Direct Red 23 interacts with various biomolecules, primarily through electrostatic interactions and hydrogen bonding . The dye has a complex structure with multiple aromatic rings and azo groups, which can form π-π interactions with aromatic amino acids in proteins
Cellular Effects
It is known that the dye can enter cells and bind to various biomolecules, potentially affecting cellular processes
Molecular Mechanism
It is known that the dye can bind to biomolecules through electrostatic interactions and hydrogen bonding
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the dye can be degraded through various methods, including electrochemical oxidation
Metabolic Pathways
It is known that the dye can be degraded through various methods, including electrochemical oxidation
Transport and Distribution
It is known that the dye can enter cells and bind to various biomolecules
Subcellular Localization
It is known that the dye can enter cells and bind to various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Red 23 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulfonic acid, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component, typically 2-naphthol, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to purification steps, such as filtration and drying, to obtain the dye in its desired form.
Chemical Reactions Analysis
Types of Reactions: Direct Red 23 undergoes various chemical reactions, including:
Oxidation: The azo bond in this compound can be cleaved through oxidative processes, leading to the formation of aromatic amines.
Reduction: Under reductive conditions, the azo bond can be reduced to form corresponding amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Aromatic amines such as 4-aminobenzenesulfonic acid.
Reduction: Corresponding amines like 2-naphthylamine.
Substitution: Sulfonated or nitrated derivatives of this compound.
Scientific Research Applications
Direct Red 23 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying azo dye degradation and adsorption processes.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in various medical tests.
Industry: Utilized in the textile industry for dyeing fabrics, as well as in the paper and leather industries for coloring products.
Comparison with Similar Compounds
Direct Red 23 is compared with other similar azo dyes, such as Direct Red 80 and Direct Red 81. While all these dyes share similar structural features, this compound is unique in its specific applications and properties:
Direct Red 80: Similar in structure but used more extensively in the leather industry.
Direct Red 81: Known for its use in the paper industry due to its excellent lightfastness.
Properties
IUPAC Name |
disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N7O10S2.2Na/c1-19(43)36-22-7-9-24(10-8-22)40-42-32-30(54(50,51)52)18-21-16-26(12-14-28(21)34(32)45)38-35(46)37-25-11-13-27-20(15-25)17-29(53(47,48)49)31(33(27)44)41-39-23-5-3-2-4-6-23;;/h2-18,44-45H,1H3,(H,36,43)(H2,37,38,46)(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMHXPDMNXMQBY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N7Na2O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879787 | |
Record name | C.I. Direct Red 23 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3441-14-3, 83232-29-5 | |
Record name | Direct Red 23 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((4-(Acetylamino)phenyl)azo)-4-hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)naphthalene-2-sulphonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083232295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-7-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Red 23 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-7-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT RED 23 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W6L6R35U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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